Toremifene-d6 (citrate)
Description
Toremifene-d6 (citrate) is a deuterium-labeled analog of toremifene citrate, a second-generation selective estrogen receptor modulator (SERM). Its chemical formula is C32H30D6ClNO8, with a molecular weight of 604.12 g/mol and CAS number 1246833-71-5 . This compound is primarily used in research settings for pharmacokinetic and metabolic studies, leveraging deuterium's isotopic effect to enhance traceability in mass spectrometry (e.g., GC- or LC-MS) .
Toremifene citrate itself is approved for metastatic breast cancer treatment and osteoporosis prevention, with additional antiviral activity against Ebola (IC50: 0.07 µM) and Marburg viruses (IC50: 2.6 µM) . The deuterated form retains these pharmacological properties while offering improved metabolic stability and reduced susceptibility to enzymatic degradation, critical for quantitative drug development studies .
Properties
Molecular Formula |
C32H36ClNO8 |
|---|---|
Molecular Weight |
604.1 g/mol |
IUPAC Name |
2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i1D3,2D3; |
InChI Key |
IWEQQRMGNVVKQW-ZOPMLFCHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Toremifene-d6 (citrate) involves the deuteration of Toremifene citrate. The process typically includes the introduction of deuterium atoms into the Toremifene molecule. This can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of catalysts like palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Toremifene-d6 (citrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium-labeled compound. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Synthetic Reactions
The synthesis of toremifene-d6 citrate involves deuteration at six hydrogen positions within the parent compound. Key steps include:
Deuteration occurs during precursor synthesis, typically via hydrogen-deuterium exchange under controlled pH and temperature conditions to ensure isotopic stability .
Hydrolysis
Toremifene-d6 citrate undergoes pH-dependent hydrolysis:
-
Acidic Conditions : Cleavage of the ester bond in the citrate moiety, releasing free toremifene-d6.
-
Alkaline Conditions : Degradation of the dimethylaminoethyl side chain, forming chloro-derivatives .
Isomerization
The (Z)-isomer (therapeutically active) can isomerize to the (E)-form under UV exposure or elevated temperatures, reducing efficacy. Deuteration slightly stabilizes the (Z)-configuration compared to non-deuterated toremifene .
Metabolic Reactions
In hepatic microsomes, toremifene-d6 undergoes cytochrome P450-mediated reactions:
Stability Under Experimental Conditions
Comparative Reaction Analysis
Deuteration alters reaction kinetics and product profiles compared to non-deuterated toremifene citrate:
Reaction Intermediates and Byproducts
Critical intermediates identified during synthesis and degradation:
-
4-Chloro-1,2-diphenyl-1-butene : Forms during chlorination; reactive toward nucleophiles .
-
N-Oxide Derivative : Generated under oxidative conditions; less cytotoxic than parent compound .
-
Citric Acid Adducts : Observed during salt formation; reversible under acidic conditions .
The deuteration of toremifene citrate enhances metabolic stability and reduces isomerization, making it a valuable tool for pharmacokinetic studies. Its synthetic pathway requires precise control to maintain isotopic integrity, while its degradation profile underscores the need for strict storage protocols.
Scientific Research Applications
Chemistry: Toremifene-d6 (citrate) is used as a tracer in chemical studies to understand the metabolic pathways and stability of Toremifene. The deuterium labeling helps in tracking the compound’s behavior in various chemical reactions .
Biology: In biological research, Toremifene-d6 (citrate) is used to study the interaction of Toremifene with estrogen receptors and its effects on cellular processes. The deuterium labeling provides insights into the drug’s mechanism of action and its metabolic fate in biological systems .
Medicine: Toremifene-d6 (citrate) is used in clinical studies to evaluate the pharmacokinetics and pharmacodynamics of Toremifene. The deuterium labeling helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, Toremifene-d6 (citrate) is used in the development and optimization of Toremifene-based therapies. The deuterium labeling aids in improving the drug’s stability and efficacy .
Mechanism of Action
Toremifene-d6 (citrate) exerts its effects by binding to estrogen receptors and modulating their activity. The compound can act as an estrogen agonist or antagonist, depending on the target tissue. In breast tissue, Toremifene acts as an antiestrogen, inhibiting the growth of estrogen receptor-positive breast cancer cells. The deuterium labeling does not alter the fundamental mechanism of action but provides a tool to study the drug’s behavior in vivo .
Comparison with Similar Compounds
Sources :
Toremifene-d6 (Citrate) vs. Zuclomiphene Citrate
Zuclomiphene citrate, a clomiphene citrate isomer, shares anti-estrogenic properties but differs mechanistically:
- Receptor Selectivity: Zuclomiphene primarily inhibits luteinizing hormone (LH) secretion and acts as a low-density lipoprotein (LDL) inhibitor, whereas toremifene modulates estrogen receptors to prevent bone loss and tumor growth .
- Deuterated Forms: Zuclomiphene D4 citrate is used similarly for metabolic studies but lacks toremifene-d6’s antiviral applications .
| Parameter | Toremifene-d6 (Citrate) | Zuclomiphene D4 Citrate |
|---|---|---|
| Molecular Weight | 604.12 g/mol | 598.10 g/mol (estimated) |
| Key Activity | SERM, Antiviral | LH Suppression, LDL Inhibition |
| Research Applications | Pharmacokinetics, Virology | Fertility Studies |
Sources :
Toremifene-d6 (Citrate) vs. Other SERMs and ER Modulators
- WAY-200070 : Selective ERRβ agonist (IC50: 2.3 nM) targeting metabolic diseases, contrasting with toremifene’s ERα/β modulation .
| Compound | Target | Selectivity/Activity | Clinical/Research Use |
|---|---|---|---|
| Toremifene-d6 (Citrate) | ERα/β | Dual modulation, antiviral | Breast cancer, osteoporosis |
| Y134 | ERα | 121.1x ERα selectivity | Reduced endometrial effects |
| XCT-790 | ERRα | Inverse agonist | Chemoresistant cancers |
| WAY-200070 | ERRβ | Agonist | Metabolic disorders |
Sources :
Deuterated Analogs in Research
Toremifene-d6 (citrate) is part of a growing class of deuterated SERMs, including:
- (E)-4-Hydroxy Toremifene-d6 : A major metabolite used to study oxidative pathways .
- 4'-Hydroxy Toremifene-d6: Another deuterated metabolite with distinct receptor binding kinetics .
Deuteration typically extends half-life and reduces metabolic clearance, enhancing utility in tracer studies .
Q & A
Basic: What experimental methodologies are critical for characterizing Toremifene-d6 (citrate)’s isotopic purity and stability in pharmacokinetic studies?
Toremifene-d6 (citrate) is a deuterium-labeled selective estrogen receptor modulator (SERM) used to track metabolic pathways and quantify drug distribution. To ensure isotopic integrity (>98% purity, as noted in ), researchers should employ:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Validates isotopic labeling and quantifies deuterium retention under physiological conditions.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structural integrity and deuterium placement, particularly at the six labeled positions.
- Accelerated Stability Testing : Evaluates degradation kinetics in varying pH and temperature conditions to assess suitability for long-term studies.
Basic: How does Toremifene-d6 (citrate) differ mechanistically from non-deuterated Toremifene in receptor binding assays?
Deuteriation slows metabolic clearance by reducing cytochrome P450-mediated oxidation, extending half-life without altering receptor affinity . Key methodological considerations include:
- Competitive Radioligand Binding Assays : Compare ERα/β binding kinetics between deuterated and non-deuterated forms using labeled estradiol (e.g., ³H-estradiol).
- Molecular Dynamics Simulations : Model hydrogen-deuterium isotope effects on ligand-receptor interactions to predict binding stability.
Advanced: How can researchers resolve contradictions in ERα/β selectivity data between Toremifene-d6 and other SERMs like Y134 or Zuclomiphene citrate?
Discrepancies in selectivity (e.g., Y134’s 121.1-fold ERα selectivity vs. Toremifene-d6’s profile) arise from structural variations and assay conditions. Mitigation strategies involve:
- Standardized Assay Protocols : Use identical cell lines (e.g., MCF-7 for ERα, MDA-MB-231 for ERβ) and control for endogenous estrogen levels.
- Meta-Analysis of Published IC50 Values : Adjust for variables like ligand concentration and incubation time using statistical tools (e.g., ANOVA with post-hoc tests).
- Cross-Comparative Dose-Response Curves : Validate selectivity ratios under matched experimental conditions .
Advanced: What are the challenges in designing in vivo studies to assess Toremifene-d6’s anti-osteoporotic effects while controlling for ERRα/β interactions?
Toremifene-d6’s effects may overlap with ERRα/β pathways (e.g., XCT-790’s ERRα inverse agonism ). To isolate ER-specific actions:
- Knockout Models : Utilize ERα/β or ERRα/β knockout mice to dissect receptor-specific contributions to bone density.
- Transcriptomic Profiling : Compare gene expression patterns (e.g., RNA-seq) in osteoblasts treated with Toremifene-d6 versus selective ERR modulators.
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Correlate deuterium retention levels with bone turnover markers (e.g., CTX-1, P1NP) to differentiate ER-mediated effects.
Basic: What analytical techniques are recommended for quantifying Toremifene-d6 (citrate) in complex biological matrices?
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes Toremifene-d6 from endogenous metabolites via exact mass differences (6 Da shift).
- Isotope Dilution Assays : Spike samples with ¹³C-labeled internal standards to correct for matrix effects during LC-MS/MS analysis.
- Solid-Phase Extraction (SPE) : Pre-concentrates samples while removing phospholipids that interfere with ionization .
Advanced: How can researchers address conflicting data on Toremifene-d6’s metabolic stability when co-administered with CYP3A4 inhibitors?
Contradictions may stem from species-specific CYP activity or inhibitor dosing regimens. Methodological solutions include:
- Hepatocyte Co-Culture Systems : Human hepatocytes + CYP3A4 inhibitors (e.g., ketoconazole) quantify deuterium loss via UHPLC-HRMS.
- Microsomal Incubations : Compare degradation rates in human vs. rodent liver microsomes to identify interspecies variability.
- Population PK Modeling : Simulate drug-drug interaction scenarios using software like NONMEM or Monolix .
Basic: What criteria should guide the selection of Toremifene-d6 (citrate) as a tracer in comparative SERM studies?
- Deuterium Labeling Position : Ensure labels are placed at metabolically stable sites (e.g., aromatic rings) to minimize isotopic exchange.
- Compatibility with Endpoint Assays : Confirm that deuterium does not interfere with downstream analyses (e.g., fluorescence polarization for ER binding) .
Advanced: How can transcriptomic and proteomic data be integrated to elucidate Toremifene-d6’s off-target effects on non-ER pathways?
- Multi-Omics Integration : Pair RNA-seq data with SILAC-based proteomics to identify pathways altered by Toremifene-d6 but not by ER-specific agonists.
- Pathway Enrichment Analysis : Tools like DAORA or GSEA highlight enriched gene sets (e.g., apoptosis, Wnt signaling) across omics layers.
- CRISPR Screening : Validate off-target candidates (e.g., ERRα) via gene knockout and rescue experiments .
Basic: What statistical approaches are optimal for analyzing dose-response relationships in Toremifene-d6 (citrate) studies?
- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 and Hill coefficients.
- Bootstrap Resampling : Assess confidence intervals for parameters when sample sizes are limited.
- Bayesian Hierarchical Modeling : Account for inter-experiment variability in multi-lab studies .
Advanced: What strategies mitigate batch variability in deuterated Toremifene-d6 synthesis for reproducible research?
- Quality-by-Design (QbD) Synthesis : Optimize reaction conditions (e.g., solvent, catalyst) using DOE (Design of Experiments) to maximize deuterium incorporation.
- In-Process Analytics : Monitor deuteration efficiency in real-time via FT-IR or Raman spectroscopy.
- Stability-Indicating Methods : Use accelerated degradation studies to establish shelf-life and storage criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
